5,7-Dimethoxycoumarin is a natural product found in Edgeworthia chrysantha, Citrus medica, and other organisms with data available.
Citropten
CAS No.: 487-06-9
Cat. No.: VC21340890
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 487-06-9 |
---|---|
Molecular Formula | C11H10O4 |
Molecular Weight | 206.19 g/mol |
IUPAC Name | 5,7-dimethoxychromen-2-one |
Standard InChI | InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3 |
Standard InChI Key | NXJCRELRQHZBQA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=CC(=O)O2)C(=C1)OC |
Melting Point | 147 °C |
Chemical Structure and Properties
Molecular Characteristics
Citropten possesses a coumarin core structure with two methoxy groups at positions 5 and 7. Its systematic IUPAC name is 5,7-dimethoxy-2H-chromen-2-one, reflecting its structural features . The following table summarizes the key chemical and physical properties of citropten:
Property | Value |
---|---|
Molecular Formula | C11H10O4 |
Molecular Weight | 206.19 g/mol |
CAS Number | 487-06-9 |
IUPAC Name | 5,7-dimethoxy-2H-chromen-2-one |
Synonyms | Limettin, Citroptene, 5,7-Dimethoxycoumarin |
Physical Appearance | Crystalline solid |
European Community Number | 207-646-4 |
Structurally, citropten features a benzopyrone skeleton characteristic of coumarins, with two methoxy groups that contribute to its biological activity profile . The compound's structure enables it to interact with various cellular targets, which explains its diverse biological effects.
Natural Sources and Occurrence
Plant Distribution
Citropten occurs naturally in several plant species, predominantly within the Rutaceae family. The primary sources of citropten include:
The compound is typically concentrated in the peel of citrus fruits, particularly in the essential oils. Extraction methods typically involve solvent extraction of plant materials, with subsequent purification steps to isolate the pure compound. For instance, researchers have isolated citropten from Citrus aurantifolia peel using 70% ethanol extraction followed by chromatographic purification .
Biological Activities
Anti-inflammatory Properties
One of the most extensively studied properties of citropten is its anti-inflammatory activity. Research has demonstrated that citropten exhibits significant anti-inflammatory effects, particularly in models of inflammatory bowel disease .
A study investigating the ameliorative effect of citropten isolated from Citrus aurantifolia peel on dextran sodium sulfate (DSS)-induced colitis revealed that citropten effectively downregulates the activity of T cells and intestinal epithelial cells without affecting their viability . The oral administration of citropten at doses of 10 mg/kg and 40 mg/kg significantly alleviated colonic inflammation in the DSS-induced colitis model, as evidenced by:
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Protection against DSS-induced weight loss
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Reduction in stool score, indicating less severe diarrhea
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Prevention of colon shortening caused by inflammation
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Improvement in histological parameters, including reduced infiltration of inflammatory cells, decreased epithelial damage, and restoration of crypt structure
The anti-inflammatory effect of citropten appears to be dose-dependent, with higher doses (40 mg/kg) providing greater protection against DSS-induced colitis than lower doses (10 mg/kg) .
Effects on Vascular System
Citropten has demonstrated significant effects on vascular smooth muscle cells (VSMCs), which play critical roles in arterial remodeling and vascular disorders .
Research has shown that citropten inhibits the proliferation and migration of rat vascular smooth muscle cells (RVSMCs) under high-glucose stimulation in a concentration-dependent manner . This inhibitory effect on VSMC proliferation and migration suggests potential therapeutic applications in vascular disorders characterized by abnormal VSMC behavior, such as atherosclerosis and restenosis following angioplasty.
The vascular protective effects of citropten are mediated through inhibition of:
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Proliferation-related proteins, including proliferating cell nuclear antigen (PCNA), cyclin E1, and cyclin D1
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Migration-related markers, such as matrix metalloproteinases MMP2 and MMP9
These findings suggest that citropten may have potential therapeutic applications in vascular disorders, particularly those associated with diabetes, where high glucose levels promote VSMC proliferation and migration.
Antioxidant Activities
Mechanisms of Action
Effects on Cellular Signaling Pathways
The biological activities of citropten are mediated through its effects on several key cellular signaling pathways. Research has revealed that citropten modulates the following signaling pathways:
NFκB Signaling Pathway
Citropten has been shown to reduce the activation of the nuclear factor kappa B (NFκB) signaling pathway in activated T cells and intestinal epithelial cells . The NFκB pathway plays a critical role in inflammation, and its inhibition contributes to the anti-inflammatory effects of citropten.
MAPK Signaling Pathway
Studies have demonstrated that pre-treatment with citropten reduces the activation of the mitogen-activated protein kinase (MAPK) signaling pathway in both activated T cells and intestinal epithelial cells . This effect was observed in vitro and confirmed in the DSS-induced colitis model, where citropten treatment decreased the phosphorylation levels of MAPK pathway components in colonic tissues.
ERK and AKT Pathways
Citropten inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) in vascular smooth muscle cells under high-glucose conditions . These pathways are involved in cell proliferation and migration, and their inhibition contributes to the anti-proliferative and anti-migratory effects of citropten on VSMCs.
HIF-1α Expression
Research has shown that citropten inhibits hypoxia-inducible factor-1α (HIF-1α) expression, which is mediated by the Krüppel-like factor 4 (KLF4) transcription factor . This inhibition contributes to the effects of citropten on VSMC proliferation and migration.
Molecular Docking Studies
Molecular docking studies have suggested that citropten may interact with the transient receptor potential vanilloid 1 (TRPV1) channel, similar to the interaction observed with epigallocatechin gallate (EGCG), a known agonist of TRPV1 . This interaction may represent one mechanism by which citropten exerts its effects on VSMC proliferation and migration.
Experimental Findings and Research Data
Effects on T Cell Activation
Experimental studies have demonstrated that citropten effectively inhibits T cell activation, as evidenced by decreased expression of the T cell activation marker CD69 and reduced production of interleukin-2 (IL-2) . This inhibitory effect on T cell activation contributes to the anti-inflammatory properties of citropten in models of inflammatory bowel disease.
Histological Improvements in Colitis Models
The oral administration of citropten has been shown to improve histological parameters in DSS-induced colitis models. These improvements include:
These histological improvements correlate with clinical improvements such as reduced weight loss and improved stool consistency.
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